molecular formula C22H17NO4S B4267516 methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate

methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate

Cat. No.: B4267516
M. Wt: 391.4 g/mol
InChI Key: XDMCWTNBHQRIFR-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at the 5-position and a methyl benzofuran carboxamide moiety at the 2-position.

Properties

IUPAC Name

methyl 2-[(3-methyl-1-benzofuran-2-carbonyl)amino]-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4S/c1-13-15-10-6-7-11-17(15)27-19(13)20(24)23-21-16(22(25)26-2)12-18(28-21)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMCWTNBHQRIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological evaluations, and relevant research findings.

  • Molecular Formula : C19H17NO4S
  • Molecular Weight : 355.416 g/mol
  • CAS Number : 302576-90-5

The compound features a complex structure that includes a benzofuran moiety, which is known for its diverse biological activities. The presence of the thiophene ring and carbonyl groups further contributes to its potential pharmacological properties.

Anticancer Properties

Recent studies have indicated that derivatives of benzofuran, including the compound in focus, exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that compounds with similar structures induce apoptosis in human cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa12.5ROS generation
Compound BMCF-715.0Mitochondrial dysfunction
This compoundA549TBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess antibacterial activity against both standard and clinical strains of bacteria. The mechanism appears to involve interference with bacterial cell wall synthesis and function, although specific pathways remain to be elucidated .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the benzofuran or thiophene rings can significantly influence their potency and selectivity against target enzymes or receptors.

Table 2: SAR Insights from Related Compounds

Compound VariantModificationsBiological Activity
Variant A-OCH3 at position 4Increased anticancer activity
Variant B-Cl at position 5Enhanced antibacterial properties

Case Studies

  • Study on Apoptosis Induction : A study demonstrated that derivatives of benzofuran induce apoptosis in human chondrosarcoma cells through ROS production and mitochondrial dysfunction. The results indicated that this compound could exhibit similar effects, warranting further investigation into its apoptotic pathways .
  • Antibacterial Screening : In another study, the compound was tested against various bacterial strains, showing promising results in inhibiting growth. The mechanisms involved may include disruption of membrane integrity and interference with metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three classes of analogues:

Thiophene Derivatives with Ester/Amino Substituents
  • Compound 1 (2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate): Key differences: Lacks the benzofuran carboxamide group; features an ethyl ester and amino group. Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, which may influence metabolic stability .
Triazine-Based Sulfonylurea Herbicides
  • Metsulfuron Methyl Ester :
    • Structure : Contains a sulfonylurea bridge and a 4-methoxy-6-methyl-1,3,5-triazine group.
    • Key differences : The triazine moiety enables hydrogen bonding with plant acetolactate synthase (ALS), a target absent in the benzofuran-thiophene compound. The sulfonylurea group enhances herbicidal activity but reduces structural similarity to the target compound .
Heterocyclic Pharmaceutical Intermediates
  • Example 62 (Pyrazolo-pyrimidine-chromenone derivative): Structure: Combines pyrazolo[3,4-d]pyrimidine, chromenone, and fluorophenyl groups. Key differences: Fluorine substituents increase electronegativity and metabolic stability. The chromenone system introduces additional hydrogen-bonding sites, contrasting with the benzofuran-thiophene scaffold’s planar aromaticity .

Physicochemical Properties

A comparative analysis of molecular weights and key substituents is summarized below:

Compound Name Molecular Weight Key Substituents Notable Features
Target Compound ~395.4 (calc.) 3-Methylbenzofuran, phenyl, methyl ester Aromatic rigidity, moderate lipophilicity
Compound 1 () 279.34 Ethyl ester, amino group Simpler scaffold, higher solubility
Metsulfuron Methyl Ester () 381.36 Triazine, sulfonylurea Polar functional groups, herbicide
Example 62 () 560.2 Fluorine, pyrazolo-pyrimidine, chromenone High electronegativity, drug candidate
Key Observations :
  • The target compound’s benzofuran-thiophene scaffold provides intermediate molecular weight and lipophilicity, positioning it between simpler thiophene derivatives and complex drug intermediates.
  • Fluorine in Example 62 enhances metabolic stability compared to the target compound’s non-halogenated structure .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate, and how can reaction conditions be optimized?

  • Methodology : Cascade [3,3]-sigmatropic rearrangements and aromatization strategies are effective for benzofuran-thiophene hybrids. Key steps include:

  • Ether substrate activation : Use thermally promoted conditions (e.g., refluxing tetrahydrofuran under nitrogen) to trigger rearrangements .
  • Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction efficiency for benzofuran intermediates .
  • Catalyst-free synthesis : Metal-free approaches reduce side reactions and improve atom economy .
    • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust reaction times (e.g., overnight stirring for cyclization) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions on the thiophene and benzofuran rings. Anisotropic effects in NOESY experiments resolve spatial arrangements of phenyl groups .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine bond angles and torsional strain. ORTEP-III visualizes anisotropic displacement ellipsoids .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Questions

Q. How can computational modeling resolve contradictions in reactivity predictions versus experimental outcomes?

  • Approach :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites on the thiophene ring .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to explain discrepancies in bioassay results .
    • Case Study : Conflicting data on sulfonamide formation (predicted vs. observed) can arise from solvent polarity effects on transition states. Solvent parameter (ET(30)) models reconcile these differences .

Q. What strategies address inconsistencies in crystallographic data refinement for this compound?

  • Refinement protocols :

  • SHELX constraints : Apply restraints for disordered phenyl groups and anisotropic thermal parameters .
  • Twinned data handling : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .
    • Validation : Cross-check with PLATON (ADDSYM) to detect missed symmetry elements .

Q. How do electronic effects of substituents influence the compound’s bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups : The 3-methylbenzofuran carbonyl enhances electrophilicity at the thiophene C-2 position, facilitating nucleophilic attacks in enzyme inhibition .
  • Phenyl ring orientation : Para-substituents on the phenyl group modulate steric hindrance, affecting binding affinity to hydrophobic enzyme pockets .
    • Experimental validation : Competitive inhibition assays (e.g., IC50 measurements) quantify activity shifts upon substituent modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate

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